3-(dimethylamino)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-23(2)17-5-3-4-16(12-17)19(25)22-13-15-6-10-24(11-7-15)18-14-20-8-9-21-18/h3-5,8-9,12,14-15H,6-7,10-11,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSMDNQBEDFYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Dimethylamino)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a dimethylamino group, a pyrazine ring, and a piperidine moiety, which contribute to its unique pharmacological properties. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with target proteins.
Key Mechanisms:
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in tumor growth, particularly those linked to the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer biology.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Activity | IC50 Value | Cell Line/Model | Mechanism |
|---|---|---|---|---|
| Study 1 | Antitumor | 0.25 µM | HepG2 (liver cancer) | AMPK phosphorylation modulation |
| Study 2 | Antidepressant | N/A | Rodent model | Serotonin receptor interaction |
| Study 3 | Antimicrobial | N/A | Various bacterial strains | Disruption of cell wall synthesis |
Case Studies
- Antitumor Activity : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against HepG2 cells, with an IC50 value of 0.25 µM. This suggests a potent ability to induce cell cycle arrest and apoptosis through AMPK pathway modulation .
- Neurological Effects : Preliminary animal studies indicate that the compound may have antidepressant properties by acting on serotonin receptors, although further research is needed to elucidate the exact mechanisms involved .
- Antimicrobial Potential : The compound has shown activity against various bacterial strains, indicating potential for development as an antimicrobial agent .
Scientific Research Applications
The compound 3-(dimethylamino)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and drug development. This article explores its applications, mechanisms of action, and relevant case studies.
Medicinal Chemistry
- Cancer Treatment : Preliminary studies indicate that compounds with similar structures exhibit anti-proliferative effects on various cancer cell lines. For example, compounds akin to This compound have shown significant activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210), with IC50 values indicating effective concentrations for inhibition .
- Neurological Disorders : Related compounds have been investigated as potential muscarinic receptor antagonists, which may have therapeutic implications for treating neurological diseases . The interaction with muscarinic receptors suggests a role in modulating neurotransmitter systems.
- Adenosine Receptor Modulation : Some derivatives are being studied for their potential as adenosine receptor modulators, which could influence various physiological processes including inflammation and pain response .
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of similar compounds:
- A study reported that a related compound inhibited cell proliferation in HeLa cells with an IC50 value of 15 µM, indicating potential for further development as an anti-cancer agent .
Comparison with Similar Compounds
Structural Analogues and Their Targets
Key Observations
- Substituent Effects: The trifluoromethylphenoxy group in Compound 20 enhances GlyT-2 binding affinity, achieving sub-20 nM potency . Dimethylaminomethyl substituents (as in the HDAC inhibitor from ) improve cell permeability and target engagement in cancer models.
- Therapeutic Diversity: Despite structural similarities, these compounds target distinct pathways: GlyT-2 inhibitors for neuropathic pain vs. HDAC inhibitors for oncology . The target compound’s dimethylamino group may position it for CNS applications, akin to dopamine D3 ligands (e.g., ’s dichlorophenyl-piperazine derivatives), though its exact target remains unconfirmed .
Structure-Activity Relationship (SAR) Insights
- Piperidine/Pyrazine Motif : Critical for target binding; replacing pyrazine with pyridine (as in ’s N-(3-chloro-4-fluorobenzyl) derivative) alters selectivity .
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents (e.g., ) increase metabolic stability and binding affinity .
Therapeutic and Regulatory Considerations
- Neuropathic Pain vs. Cancer : Compound 20’s GlyT-2 inhibition contrasts with the HDAC inhibitor’s antitumor mechanism, highlighting scaffold versatility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(dimethylamino)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide?
- Methodology :
- Step 1 : Prepare the piperidin-4-ylmethyl intermediate via reductive amination of 1-(pyrazin-2-yl)piperidin-4-amine with formaldehyde, followed by purification using normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) .
- Step 2 : Couple the intermediate with 3-(dimethylamino)benzoyl chloride using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous DMF under nitrogen .
- Step 3 : Purify via column chromatography (chloroform:methanol = 3:1) and crystallize from diethyl ether .
- Key Considerations : Monitor reaction progress with TLC and confirm purity via HPLC (>95%).
Q. How is the molecular structure of this compound confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : Look for characteristic peaks:
- ¹H NMR : δ 2.3–2.5 ppm (dimethylamino protons), δ 7.2–8.5 ppm (pyrazine and benzamide aromatic protons) .
- ¹³C NMR : Carbonyl signal at ~167 ppm (amide C=O) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., 353.4 g/mol) .
Q. What are the primary solubility and stability profiles of this compound?
- Solubility : Soluble in DMSO (>10 mM), sparingly soluble in water (<1 mM). Use DMSO stock solutions for in vitro assays .
- Stability : Store at −20°C under inert gas (argon) to prevent hydrolysis of the amide bond. Monitor degradation via LC-MS over 6 months .
Advanced Research Questions
Q. How can researchers optimize receptor-binding affinity through structural modifications?
- Structure-Activity Relationship (SAR) Strategies :
- Piperidine Substitution : Replace pyrazine with pyrimidine (e.g., ) to enhance CNS penetration .
- Benzamide Modifications : Introduce electron-withdrawing groups (e.g., -Cl) at the 4-position to improve dopamine D3 receptor selectivity (Ki < 10 nM vs. D2 receptors) .
- Experimental Validation : Use radioligand displacement assays (³H-spiperone for D2/D3) and computational docking (e.g., AutoDock Vina) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration).
- Resolution Protocol :
Standardize assays using 10 μM ATP and recombinant human kinases.
Validate via orthogonal methods (e.g., SPR for binding kinetics) .
Cross-reference with structural analogs (e.g., ’s pyridopyrimidine derivatives) to identify off-target effects .
Q. How can metabolic stability be improved for in vivo studies?
- Strategies :
- Piperidine Methylation : Adding a methyl group to the piperidine nitrogen reduces CYP3A4-mediated oxidation (e.g., ’s 3,4-dimethoxy analog) .
- Deuterium Labeling : Replace labile hydrogens (e.g., benzamide -NH) with deuterium to slow metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
